N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but let’s break it down. Its systematic name is N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide . Phew! Let’s call it Compound X for simplicity.
Compound X belongs to the class of thiazole-containing compounds . Thiazoles are heterocyclic molecules containing a five-membered ring with sulfur and nitrogen atoms. Compound X has an intriguing structure, combining a thiazole ring with an imidazolidinone moiety.
Preparation Methods
Synthetic Routes: The synthesis of Compound X involves several steps
Thiazole Formation: Start by cyclizing an appropriate precursor to form the 5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine core. Various methods exist for this step, including condensation reactions or cyclization of suitable precursors.
Imidazolidinone Formation: Introduce the imidazolidinone group by reacting the thiazole intermediate with an appropriate reagent.
Acetylation: Finally, acetylate the amine group to obtain Compound X.
Industrial Production: Industrial-scale production typically involves optimization of these synthetic steps, ensuring high yield and purity.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the imidazolidinone moiety may yield the corresponding amine.
Substitution: Substitution reactions can modify the phenyl or other functional groups.
Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).
Scientific Research Applications
Compound X finds applications in diverse fields:
Medicine: Investigate its potential as a drug candidate. Does it exhibit antimicrobial, anti-inflammatory, or anticancer properties?
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Industry: Could it serve as a precursor for specialty chemicals or materials?
Mechanism of Action
The precise mechanism remains an active area of research. we know that Compound X interacts with specific molecular targets, affecting cellular processes. Further studies are needed to unravel its exact mode of action.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of thiazole and imidazolidinone motifs. Similar compounds include 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine and N-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-N2-(2-hydroxybutyl)-N2-phenylglycinamide.
Properties
Molecular Formula |
C21H24N4O5S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C21H24N4O5S/c1-29-15-7-6-12(10-16(15)30-2)8-9-25-19(27)14(23-21(25)28)11-18(26)24-20-22-13-4-3-5-17(13)31-20/h6-7,10,14H,3-5,8-9,11H2,1-2H3,(H,23,28)(H,22,24,26) |
InChI Key |
NXUXLRQRKFVTBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)NC3=NC4=C(S3)CCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.